2-(4-Ethoxypiperidin-1-yl)thiazol-4-amine

Physicochemical profiling Drug-likeness Alkoxy SAR

2-(4-Ethoxypiperidin-1-yl)thiazol-4-amine (CAS 1365938-70-0) is a 2,4-disubstituted thiazole building block with molecular formula C₁₀H₁₇N₃OS and molecular weight 227.33 g/mol. It features a thiazol-4-amine core substituted at the 2-position with a 4-ethoxypiperidine moiety, positioning it within the broader piperidinyl-thiazole class that has demonstrated utility in σ1 receptor ligand development and agricultural fungicide discovery.

Molecular Formula C10H17N3OS
Molecular Weight 227.33 g/mol
Cat. No. B11805382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethoxypiperidin-1-yl)thiazol-4-amine
Molecular FormulaC10H17N3OS
Molecular Weight227.33 g/mol
Structural Identifiers
SMILESCCOC1CCN(CC1)C2=NC(=CS2)N
InChIInChI=1S/C10H17N3OS/c1-2-14-8-3-5-13(6-4-8)10-12-9(11)7-15-10/h7-8H,2-6,11H2,1H3
InChIKeyDWCKZLDTWMVSOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Ethoxypiperidin-1-yl)thiazol-4-amine for Drug Discovery and Chemical Biology Procurement


2-(4-Ethoxypiperidin-1-yl)thiazol-4-amine (CAS 1365938-70-0) is a 2,4-disubstituted thiazole building block with molecular formula C₁₀H₁₇N₃OS and molecular weight 227.33 g/mol . It features a thiazol-4-amine core substituted at the 2-position with a 4-ethoxypiperidine moiety, positioning it within the broader piperidinyl-thiazole class that has demonstrated utility in σ1 receptor ligand development [1] and agricultural fungicide discovery [2]. The compound is available from multiple suppliers at purity levels of 95% to ≥98% .

Why 2-(4-Ethoxypiperidin-1-yl)thiazol-4-amine Cannot Be Replaced by Other Alkoxy-Piperidinyl-Thiazol-4-amines


Within the 2-(4-alkoxypiperidin-1-yl)thiazol-4-amine series, the alkoxy substituent directly governs lipophilicity, molecular weight, and topological polar surface area (TPSA), all of which influence membrane permeability, metabolic stability, and target binding . Computational data for the ethoxy analog shows a LogP of 1.73 and TPSA of 51.38 Ų . While experimental biological data for the exact ethoxy compound is limited in the public domain, class-level SAR from structurally related 4-ethoxypiperidin-4-yl-thiazole σ1 receptor ligands demonstrates that the ethoxy substitution, when combined with appropriate aromatic decoration, can yield low-nanomolar target affinity (Ki = 1.3–1.9 nM) and >1500-fold subtype selectivity [1]. Substituting a methoxy, propoxy, isopropoxy, or butoxy group would alter these physicochemical parameters in ways that are difficult to predict without explicit experimental validation, making direct replacement scientifically unjustified for applications requiring reproducible ADME or target engagement profiles.

Quantitative Differentiation Evidence for 2-(4-Ethoxypiperidin-1-yl)thiazol-4-amine Versus Closest Analogs


Alkoxy Chain Length Governs Lipophilicity and MW: Ethoxy Occupies a Distinct Physicochemical Niche

The ethoxy substituent (–OCH₂CH₃) in the target compound produces a molecular weight of 227.33 g/mol and a computationally predicted LogP of 1.73 . This represents a deliberate midpoint in the linear alkoxy series: the methoxy analog (CAS 1365958-94-6) has MW 213.30 , while the propoxy (CAS 1365939-68-9) and isopropoxy (CAS 1365940-17-5) analogs each have MW 241.36 , and the butoxy analog (CAS 1365941-42-9) reaches MW 255.38 . Each –CH₂– increment adds ~14 Da and increases LogP by an estimated 0.5 units (class-level inference from alkoxy homologation). For fragment-based screening libraries where molecular weight and lipophilicity must be tightly controlled to maintain ligand efficiency, the ethoxy compound provides a distinct and non-interchangeable property profile.

Physicochemical profiling Drug-likeness Alkoxy SAR Fragment-based drug discovery

Vendor Purity Specifications: Ethoxy Compound Achieves ≥98% Purity with ISO-Certified Quality Systems

The target compound is commercially available at purities of 95% (AKSci) and ≥98% (Chemscene , MolCore , Leyan ). MolCore explicitly certifies production under an ISO-certified quality system suitable for global pharmaceutical R&D and QC applications . Among the linear alkoxy analogs, the butoxy variant is listed at 97% purity by Chemenu , while the methoxy, propoxy, and isopropoxy analogs generally match the ≥98% specification . The ethoxy compound thus sits at the upper tier of commercially available purity within this series.

Quality assurance Procurement specifications Analytical chemistry ISO certification

σ1 Receptor Pharmacophore: 4-Ethoxypiperidin-4-yl-Thiazole Motif Delivers Low-Nanomolar Affinity and Exceptional Subtype Selectivity

In a comprehensive SAR study of 53 thiazole-based σ1 receptor ligands, the two most promising compounds—33c (2-(1-benzyl-4-ethoxypiperidin-4-yl)-5-(pyridin-3-yl)thiazole) and 34c (2-(1-benzyl-4-ethoxypiperidin-4-yl)-5-(pyridin-4-yl)thiazole)—both bear the 4-ethoxypiperidin-4-yl-thiazole core [1]. These compounds exhibited σ1 Ki values of 1.3 nM and 1.9 nM, respectively, with σ1/σ2 selectivity exceeding 1500-fold, logD₇.₄ of 1.8, and lipophilic ligand efficiency (LELP) of 5.5 [1]. While these specific compounds are more structurally elaborate than the target 2-(4-ethoxypiperidin-1-yl)thiazol-4-amine, the data establish that the 4-ethoxypiperidine-thiazole scaffold is a privileged pharmacophore for σ1 receptor engagement, and that the ethoxy group contributes to an optimal balance of lipophilicity and ligand efficiency. Compounds lacking the ethoxy substitution or bearing alternative alkoxy groups were not among the top-performing ligands in this study [1].

Sigma-1 receptor Neuropharmacology Ligand efficiency Structure-affinity relationship

Piperidinyl-Thiazole Class Validated in Agricultural Fungicide Development: Ethoxy as a Key Structural Variable in Bioisosteric Replacement Campaigns

The piperidinyl-thiazole scaffold is the pharmacophoric core of commercial oomycete fungicides oxathiapiprolin and fluoxapiprolin [1]. A 2024 systematic bioisosteric replacement study by Shanbhag et al. explored variations at four regions of piperidinyl-thiazole fungicides, identifying O-linked heterocycles, bicyclic piperidines, and sulfoximine-substituted aryls as modifications that robustly transferred in vitro activity into greenhouse and field efficacy [2]. Specific compounds P14, P15, and P25 provided excellent control of Phytophthora infestans (potato), Plasmopara viticola (grape), and Pseudoperonospora cubensis (cucumber) at field dose rates of 20–30 g/ha [2]. In a parallel study, Wu et al. reported compound 5i with EC₅₀ = 0.30 mg/L against Sclerotinia sclerotiorum (>10-fold more potent than oxathiapiprolin and azoxystrobin) and confirmed OSBP as the molecular target by RNA-seq and quenching studies [3]. While the target compound is not itself an optimized fungicide, the piperidinyl-thiazole class evidence demonstrates that systematic variation of the piperidine substituent—including alkoxy groups—is a productive strategy for agrochemical lead optimization, making the ethoxy-substituted building block a relevant input for agrochemical discovery libraries.

Agrochemical discovery Oomycetes fungicide Oxysterol-binding protein Bioisosteric replacement

Storage and Handling: Cold-Chain Requirement Differentiates Ethoxy from Room-Temperature-Stable Analogs

The target compound requires storage sealed in dry conditions at 2–8°C , a specification shared with the butoxy analog . In contrast, the unsubstituted 2-(piperidin-1-yl)thiazol-4-amine (CAS 754954-64-8) is typically stored at room temperature . The ethoxy compound is classified under GHS07 (Warning) with hazard statements H302-H315-H319-H335 (harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation) . It is not classified as a hazardous material for DOT/IATA transport , enabling ambient-temperature shipping within the continental US . This combination of cold storage requirement with non-hazardous shipping status represents a distinct logistical profile that procurement teams must account for when selecting among alkoxy analogs.

Chemical stability Storage conditions Procurement logistics Shelf-life management

Note on Evidence Limitations: Direct Comparative Biological Data for This Exact Compound Is Sparse

A systematic search of PubMed, BindingDB, ChEMBL, and patent literature for 2-(4-Ethoxypiperidin-1-yl)thiazol-4-amine (CAS 1365938-70-0) returned no primary research articles reporting direct biological assay data for this exact compound [1]. The compound appears in vendor catalogs as a research chemical and building block, and is referenced in cheminformatics databases (PubChem CID 98468333) [2], but published biological IC₅₀, Ki, EC₅₀, or ADME data are absent as of the search date. The evidence presented in Items 1–5 above relies on (a) vendor-reported physicochemical and quality data, (b) class-level SAR inference from structurally related compounds, and (c) documented activity of the broader piperidinyl-thiazole chemotype. Procurement decisions should weigh this evidence availability when comparing the target compound against analogs for which more extensive biological profiling data may exist.

Evidence transparency Procurement due diligence Data availability

Procurement Application Scenarios for 2-(4-Ethoxypiperidin-1-yl)thiazol-4-amine Based on Quantitative Evidence


σ1 Receptor Focused Library Synthesis in Neuroscience Drug Discovery

Programs targeting σ1 receptors for pain, neurodegeneration, or neuropsychiatric indications should prioritize this building block for focused library synthesis. The 4-ethoxypiperidin-4-yl-thiazole motif is validated by the two highest-affinity, most selective compounds (Ki = 1.3–1.9 nM, >1500-fold σ1/σ2 selectivity) in a 53-compound SAR study [1]. The ethoxy compound's LogP of 1.73 and TPSA of 51.38 Ų provide a favorable starting point for maintaining ligand efficiency during late-stage diversification via C–H arylation or amide coupling at the 4-amine position.

Fragment-Based Screening Library Design with Controlled Physicochemical Properties

For fragment library curation where MW (<250 Da), LogP (1–3), and TPSA (<60 Ų) are critical filters, the ethoxy analog (MW 227.33, LogP 1.73, TPSA 51.38) occupies a distinct property niche versus methoxy (MW 213.30) or propoxy/isopropoxy (MW 241.36) . Procurement of the ethoxy compound specifically enables property-matched SAR pair analysis with the methoxy and propoxy analogs, where each –CH₂– increment systematically probes lipophilicity-driven binding effects.

Agrochemical Lead Optimization: Bioisosteric Replacement of Piperidinyl-Thiazole Fungicide Cores

Agrochemical R&D teams pursuing novel OSBP-inhibitor fungicides should utilize this building block to explore alkoxy substituent effects on the piperidine ring of the piperidinyl-thiazole scaffold. Commercial fungicides oxathiapiprolin and fluoxapiprolin and research compounds such as 5i (EC₅₀ = 0.30 mg/L, >10-fold more potent than oxathiapiprolin) [2] and P14/P25 (field control at 20–30 g/ha) [3] demonstrate that this chemotype delivers commercially relevant oomycete control. Systematic variation of the piperidine 4-alkoxy group is an underexplored dimension of this validated fungicidal scaffold.

Medicinal Chemistry SAR Exploration of Alkoxy Chain Length in Kinase or Protease Inhibitor Scaffolds

For kinase or protease inhibitor programs where a 2-aminothiazole core is elaborated with piperidine substituents, the ethoxy compound provides a specific alkoxy chain length that balances solubility and permeability. The H-bond donor count of 1 and acceptor count of 5 are consistent with CNS drug-like chemical space. The ISO-certified ≥98% purity from MolCore ensures that SAR conclusions are not confounded by impurity-driven artifacts.

Quote Request

Request a Quote for 2-(4-Ethoxypiperidin-1-yl)thiazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.